N-(2-fluorophenyl)-2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-[7-(4-methoxyphenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O3S/c1-12-23-19-20(30-12)18(13-7-9-14(29-2)10-8-13)25-26(21(19)28)11-17(27)24-16-6-4-3-5-15(16)22/h3-10H,11H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKJNODQJHQFSMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NC3=CC=CC=C3F)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-fluorophenyl)-2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a complex organic compound belonging to the class of thiazolopyridazines. Its unique structure, which includes functional groups like fluorophenyl and methoxyphenyl, suggests potential biological activities that merit investigation.
Chemical Structure and Properties
The compound can be represented by the following IUPAC name:
IUPAC Name: this compound
Chemical Formula: C21H17FN4O3S
Structural Features
| Feature | Description |
|---|---|
| Molecular Weight | 396.45 g/mol |
| Functional Groups | Fluorophenyl, Methoxyphenyl, Thiazolopyridazine |
| Solubility | Soluble in organic solvents |
Biological Activity Overview
Research into the biological activity of this compound indicates its potential as an antimicrobial and anticancer agent. Studies suggest that it may interact with various biological targets, leading to inhibition of specific pathways crucial for cell proliferation and survival.
The mechanism of action involves interaction with molecular targets such as enzymes and receptors. The compound may modulate signaling pathways or inhibit enzyme activity, affecting cellular processes. For instance, it has been shown to inhibit the NF-κB pathway, which is critical in inflammation and cancer progression.
Case Studies and Research Findings
-
Antimicrobial Activity:
- In vitro studies have demonstrated that derivatives of thiazolopyridazine compounds exhibit significant antibacterial activity against various strains including Staphylococcus aureus and Escherichia coli. The compound was tested against these strains with results indicating zones of inhibition ranging from 20-28 mm depending on concentration and specific structural modifications .
-
Anticancer Properties:
- A study evaluated the cytotoxic effects of similar compounds on cancer cell lines. Results indicated that certain derivatives showed IC50 values below 10 µM, suggesting potent anticancer activity. The compound's structural features contribute to its ability to induce apoptosis in cancer cells through the activation of caspase pathways .
- Inflammatory Response Modulation:
Antimicrobial Activity Results
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| N-(2-fluorophenyl) derivative | Staphylococcus aureus | 25 |
| N-(2-fluorophenyl) derivative | Escherichia coli | 22 |
| Control (Gentamicin) | Staphylococcus aureus | 30 |
| Control (Gentamicin) | Escherichia coli | 28 |
Cytotoxicity Assay Results
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-(2-fluorophenyl) derivative | MCF-7 (Breast Cancer) | 8 |
| N-(2-fluorophenyl) derivative | HeLa (Cervical Cancer) | 9 |
| Control (Doxorubicin) | MCF-7 | 0.5 |
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that compounds similar to N-(2-fluorophenyl)-2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide exhibit promising anticancer activity. For instance, derivatives with thiazole and pyridazine moieties have been shown to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression, particularly through the modulation of key signaling pathways such as NF-κB and MAPK pathways .
Antimicrobial Activity
The compound also demonstrates antimicrobial properties. Research indicates that thiazole-based compounds can exhibit antibacterial and antifungal activities. This is attributed to their ability to disrupt microbial cell membranes or interfere with essential metabolic processes within the pathogens .
Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer efficacy of a related thiazole derivative in human breast cancer cells. The results showed a significant reduction in cell viability at concentrations as low as 10 µM, with IC50 values indicating potent activity against both hormone-sensitive and hormone-resistant cancer cells .
Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial potential of thiazole derivatives, including this compound. The results demonstrated effective inhibition against Staphylococcus aureus and Candida albicans, suggesting its potential use as a therapeutic agent for infections caused by these pathogens .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Based Analogues
The compound’s closest structural analogue is N-(4-chlorophenyl)-2-[7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl]acetamide (, RN: 942003-99-8) . Key differences include:
- Acetamide substituent : The target compound has a 2-fluorophenyl group, whereas the analogue features a 4-chlorophenyl group.
- Thiazolo ring substituent : The target’s 4-methoxyphenyl at the 7-position contrasts with the analogue’s 4-fluorophenyl.
Theoretical Implications :
- Lipophilicity : The 4-chloro group (ClogP ~2.03) in the analogue increases lipophilicity compared to the 2-fluoro substituent (ClogP ~1.88), which may influence membrane permeability or metabolic stability.
Core Heterocycle Variations
Compounds like 2-(4-fluorophenyl)-N-{4-[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide () feature an imidazo[2,1-b]thiazole core instead of thiazolo[4,5-d]pyridazinone . Key distinctions:
- Planarity and aromaticity: The thiazolo[4,5-d]pyridazinone core is more planar, favoring interactions with flat binding pockets (e.g., ATP-binding sites in kinases).
- Functional groups: The pyridazinone’s ketone may participate in hydrogen bonding, absent in the imidazothiazole derivative.
Data Tables
Table 1: Structural and Theoretical Property Comparison
Notes: Molecular weights calculated using ChemDraw; ClogP estimated via Molinspiration.
Table 2: Key Substituent Effects
Q & A
Q. What are the recommended spectroscopic techniques for confirming the structure of this compound?
To confirm the structure, use a combination of NMR (¹H and ¹³C), FT-IR , and high-resolution mass spectrometry (HRMS) . For crystallographic validation, X-ray diffraction is critical. The thiazolo[4,5-d]pyridazinone core and acetamide substituents produce distinct NMR signals: the fluorine atom on the phenyl ring splits aromatic proton resonances, while the carbonyl group (C=O) in the thiazolidinone ring appears near 170 ppm in ¹³C NMR. Compare results with PubChem-derived spectral data for analogous fluorophenyl-thiazolo compounds .
Q. How can synthetic routes for this compound be optimized to improve yield?
Key steps include:
- Reagent selection : Use Pd-catalyzed cross-coupling for attaching the 4-methoxyphenyl group to the pyridazine ring .
- Reaction conditions : Optimize temperature (80–100°C) and solvent polarity (DMF or DMSO) to stabilize intermediates.
- Purification : Employ column chromatography with a gradient of ethyl acetate/hexane (3:7 to 1:1) to isolate the product. Reported yields for similar thiazolo-pyridazinones range from 45–65% .
Advanced Research Questions
Q. What strategies address solubility challenges in in vitro assays for this compound?
Solubility in aqueous buffers can be enhanced via:
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations.
- Structural modifications : Introduce polar groups (e.g., hydroxyl or amine) on the acetamide side chain without disrupting bioactivity. Prior studies on fluorophenyl-thiazolo derivatives show improved solubility with PEGylation .
- pH adjustment : Test solubility across physiological pH (6.5–7.4) using phosphate-buffered saline (PBS).
Q. How do crystallography data inform structure-activity relationships (SAR) for this compound?
X-ray crystallography (e.g., monoclinic Cc space group, a = 4.9179 Å, b = 23.592 Å, β = 91.523°) reveals planar geometry in the thiazolo-pyridazinone core, favoring π-π stacking with aromatic residues in enzyme binding pockets. The 2-fluorophenyl group adopts a dihedral angle of 15–20° relative to the acetamide moiety, optimizing hydrophobic interactions . Compare with analogs lacking the methoxyphenyl group, which show reduced binding affinity .
Q. How should contradictory biological activity data across studies be resolved?
Contradictions often arise from assay variability. Mitigate this by:
- Standardizing protocols : Use consistent cell lines (e.g., HEK293 for kinase assays) and controls (e.g., staurosporine for apoptosis studies).
- Dose-response validation : Test multiple concentrations (0.1–100 µM) to confirm IC₅₀ trends.
- Orthogonal assays : Cross-validate enzyme inhibition data with cellular viability assays (MTT or ATP-lite) .
Methodological Guidance Tables
Q. Table 1: Key Crystallographic Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
